

"Apigenin 5-O-neohesperidoside" mechanism of action

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Compound of Interest

Compound Name: Apigenin 5-O-neohesperidoside

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An In-depth Technical Guide on the Core Mechanism of Action of **Apigenin 5-O-neohesperidoside**

Disclaimer: Direct experimental research on the mechanism of action of **Apigenin 5-O-neohesperidoside** is limited. This guide provides a comprehensive overview based on the well-documented activities of its aglycone, apigenin, and the closely related isomer, rhoifolin (apigenin-7-O-neohesperidoside). The biological effects of many flavonoid glycosides are largely attributed to their aglycone form, which is released upon metabolism. Therefore, the mechanisms detailed herein for apigenin and rhoifolin serve as a robust inferential model for the bioactivity of **Apigenin 5-O-neohesperidoside**.

Executive Summary

Apigenin 5-O-neohesperidoside is a flavonoid glycoside. Based on the extensive research on its core structure, apigenin, and related compounds, its mechanism of action is predicted to be multifactorial, primarily encompassing anti-inflammatory, antioxidant, and anticancer properties. These effects are mediated through the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK. This document synthesizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved pathways.

Core Mechanisms of Action



The biological activities of apigenin and its glycosides are centered around three primary mechanisms: anti-inflammatory, antioxidant, and anticancer actions.

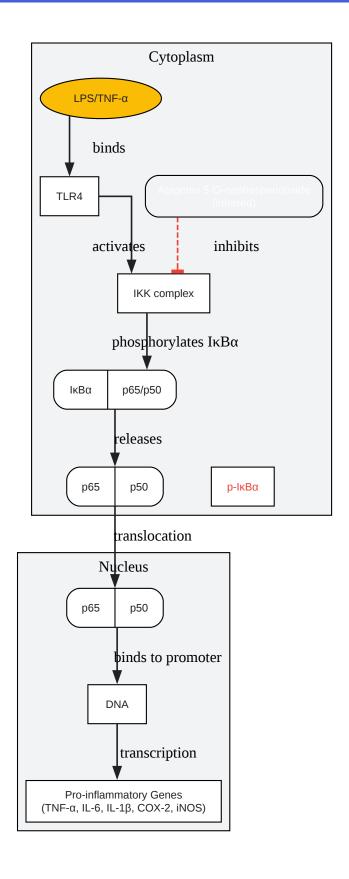
Anti-inflammatory Action

Apigenin and rhoifolin exert potent anti-inflammatory effects by inhibiting pro-inflammatory mediators and modulating key signaling pathways. The primary pathway implicated in this action is the NF-κB signaling cascade.

The NF-κB pathway is a critical regulator of inflammatory responses.[1] Under inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]

Rhoifolin has been shown to inhibit the phosphorylation of both IKK β and IkB α , which prevents the nuclear translocation of the NF-kB p65 subunit.[1] This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[2][3] Apigenin also suppresses the nuclear translocation of NF-kB in LPS-induced macrophages and inhibits the expression of COX-2 and inducible nitric oxide synthase (iNOS).[4][5]





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Caption: Inferred Inhibition of the NF-кВ Pathway.



Compound	Model System	Target	Effect	Concentrati on / Dose	Reference
Apigenin	LPS-induced RAW 264.7 cells	TNF-α, IL-10	Significant decrease in expression and secretion	30 μΜ	[5]
Apigenin	LPS-induced human lung epithelial cells	iNOS, COX- 2, IL-1β, IL-6, IL-8, TNF-α	Significant inhibition of expression	Not specified	[6]
Apigenin	Carrageenan- induced paw edema in mice	Inflammation	Alleviation of edema	Not specified	[7]
Rhoifolin	Freund's adjuvant- induced arthritis in rats	TNF-α, IL-1β, IL-6	Significant downregulati on of gene expression	10 and 20 mg/kg	[2]
Rhoifolin	LPS-induced PBMC	COX-2, iNOS, IL-6, TNF-α	Attenuated gene expression	0.5 IC50 (IC50 = 80.3 μg/mL)	[8]

Antioxidant Action

Apigenin is a potent antioxidant that functions by scavenging free radicals, chelating metal ions, and modulating endogenous antioxidant defense systems.[9] The antioxidant mechanism involves inhibiting oxidant enzymes and modulating redox-sensitive signaling pathways like Nrf2.[9]



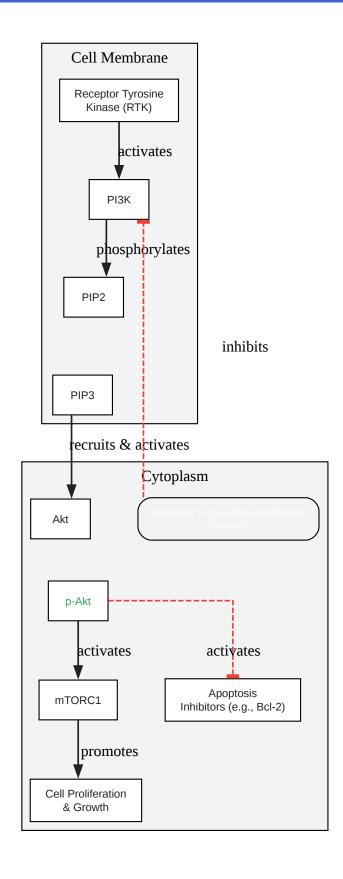
Compound	Assay	Result	Reference
Apigenin	DPPH radical scavenging	IC50 = 8.5 μM	
Apigenin	FRAP (Ferric Reducing Antioxidant Power)	1.16 ± 0.01 μM Trolox equivalents	[10]
Apigenin	ORAC (Oxygen Radical Absorbance Capacity)	5.86 ± 0.05 μM Trolox equivalents	[10]
Vitexin (Apigenin-8-C-glucoside)	DPPH radical scavenging	0.171 ± 0.012 mM AEAC at 1000 μM	[11]
Isovitexin (Apigenin-6- C-glucoside)	DPPH radical scavenging	0.014 ± 0.0006 mM AEAC at 1000 μM	[11]

Anticancer Action

The anticancer properties of apigenin and its glycosides are well-documented and involve the induction of cell cycle arrest and apoptosis, and the inhibition of cell proliferation and metastasis.[12] These effects are mediated by targeting multiple signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its over-activation is a common feature in many cancers. Apigenin has been shown to inhibit this pathway by directly suppressing PI3K activity, which in turn prevents the phosphorylation and activation of Akt.[13][14] Inhibition of Akt leads to downstream effects including the induction of apoptosis and autophagy.[13][15]





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Caption: Inferred Inhibition of the PI3K/Akt/mTOR Pathway.



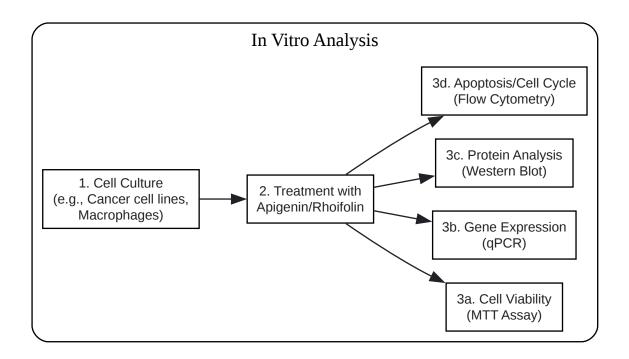
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is another critical regulator of cell proliferation and survival. Apigenin has been shown to modulate this pathway, often leading to decreased phosphorylation of ERK (p-ERK), which contributes to its anti-proliferative effects.[16][17]

Compound	Cell Line	Assay	Effect	IC50 / Concentrati on	Reference
Apigenin	HL60 (Leukemia)	Cell Viability	Dose- dependent reduction	IC50 = 30 μM	[18]
Apigenin	A375SM (Melanoma)	Cell Viability	Dose- dependent decrease	0-100 μM tested	[2]
Apigenin	HeLa (Cervical Cancer)	Cell Viability	52.5-61.6% inhibition	50 μΜ	[19]
Apigenin	C33A (Cervical Cancer)	Cell Viability	46.1-58.6% inhibition	50 μΜ	[19]
Apigenin	HepG2 (Hepatocellul ar Carcinoma)	Cell Growth	Dose- and time-dependent inhibition	Not specified	[13]
Rhoifolin	Hep 2 (Laryngeal Cancer)	Cytotoxicity	IC50 = 5.9 μg/mL	[20]	
Rhoifolin	HeLa (Cervical Cancer)	Cytotoxicity	IC50 = 6.2 μg/mL	[20]	_

Detailed Experimental Protocols



The following are standardized protocols for key experiments cited in the literature for evaluating the bioactivity of apigenin and its derivatives.



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Caption: General In Vitro Experimental Workflow.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

- Cell Seeding: Seed cells (e.g., A375SM melanoma cells) in a 96-well plate at a density of 2×10⁴ cells/mL and incubate for 24 hours to allow for attachment.[2]
- Treatment: Treat the cells with various concentrations of the test compound (e.g., apigenin at 0, 25, 50, 75, 100 μM) for a specified duration (e.g., 24 hours).[2]
- MTT Addition: Discard the medium and add 40 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[2]
- Formazan Solubilization: Aspirate the MTT solution and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[2]



- Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of signaling proteins.

- Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells using a suitable lysis buffer (e.g., PRO-PREP) to extract total protein.[16]
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).[16]
- SDS-PAGE: Separate 30 μg of total protein per lane on an SDS-polyacrylamide gel.[16]
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C.[16]
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).



Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of specific genes.

- RNA Extraction: Treat cells as required, then extract total RNA using a suitable method (e.g., TRIzol).[21]
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[22]
- qPCR Reaction: Set up the qPCR reaction using a SYBR Green Master Mix, cDNA template, and gene-specific primers (e.g., for TNF-α, IL-6).[21]
- Amplification: Perform the gPCR in a real-time PCR system.
- Data Analysis: Determine the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to a housekeeping gene (e.g., GAPDH).[21]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Seed and treat cells with the test compound for the desired duration (e.g., 48 hours).
- Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
- Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.[23]
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Conclusion and Future Directions



The mechanism of action for **Apigenin 5-O-neohesperidoside** can be inferred with a high degree of confidence from the extensive data on its aglycone, apigenin, and the related glycoside, rhoifolin. The core mechanisms are centered on its anti-inflammatory, antioxidant, and anticancer activities, driven by the modulation of critical signaling pathways such as NF-kB, PI3K/Akt, and MAPK. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals.

However, to fully elucidate the specific contributions of the neohesperidoside moiety to the bioavailability, metabolism, and potency of the compound, direct experimental studies on **Apigenin 5-O-neohesperidoside** are essential. Future research should focus on comparative studies with apigenin to determine if the glycoside offers advantages in terms of solubility, stability, or targeted delivery, which could have significant implications for its therapeutic potential.

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